(3-Phenylpropyl)hydrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylpropylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAYZECUBYYSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenylpropyl Hydrazine Hydrochloride and Analogous Structures
Established Synthetic Routes to the (3-Phenylpropyl)hydrazine Core
The foundational methods for synthesizing the (3-Phenylpropyl)hydrazine scaffold typically rely on robust and well-understood chemical transformations. These routes prioritize accessibility of starting materials and reliability of the reaction sequence.
A primary and highly effective method for the synthesis of mono-substituted hydrazines, including the (3-phenylpropyl)hydrazine core, is an adaptation of the Gabriel synthesis. This multi-step process avoids the common issue of over-alkylation often encountered in direct hydrazine (B178648) alkylation.
The synthesis commences with the N-alkylation of a phthalimide (B116566) salt, typically potassium phthalimide, with a suitable primary alkyl halide. For the target compound, this would be a 3-phenylpropyl halide, such as 1-bromo- or 1-chloro-3-phenylpropane. The phthalimide anion acts as an ammonia (B1221849) surrogate (H₂N⁻), executing a nucleophilic substitution (SN2) reaction on the alkyl halide to form the N-(3-phenylpropyl)phthalimide intermediate. A key advantage of this step is that the resulting N-alkylphthalimide is no longer nucleophilic, preventing further alkylation reactions.
The final step involves the liberation of the desired hydrazine from the phthalimide intermediate. This is most commonly achieved through hydrazinolysis, a procedure also known as the Ing-Manske procedure. The N-(3-phenylpropyl)phthalimide intermediate is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable, cyclic phthalhydrazide (B32825) precipitate and the desired (3-Phenylpropyl)hydrazine product in the form of its free base. The reaction is typically followed by an acidic workup to convert the hydrazine into its more stable hydrochloride salt for isolation and purification.
General Reaction Scheme:
Alkylation: Potassium Phthalimide + 3-Phenylpropyl Halide → N-(3-Phenylpropyl)phthalimide + Potassium Halide
Hydrazinolysis: N-(3-Phenylpropyl)phthalimide + Hydrazine Hydrate → (3-Phenylpropyl)hydrazine + Phthalhydrazide
Salt Formation: (3-Phenylpropyl)hydrazine + HCl → (3-Phenylpropyl)hydrazine hydrochloride
This method provides a clean and high-yielding route to the target compound, making it a cornerstone of established synthetic approaches.
The success of the Gabriel synthesis and other alkylation strategies is contingent on the availability of the requisite alkyl halide precursor, namely 3-phenylpropyl halide. A common and cost-effective starting material for this precursor is 3-phenyl-1-propanol.
3-phenyl-1-propanol can be efficiently converted into its corresponding alkyl halides through standard organic transformations. For example, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) yields 1-chloro-3-phenylpropane, while reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) affords 1-bromo-3-phenylpropane. The choice of halide can influence the reactivity in the subsequent alkylation step, with bromides and iodides generally being more reactive than chlorides in SN2 reactions.
Once synthesized, these 3-phenylpropyl halide precursors can be directly employed in the N-alkylation of phthalimide as described in section 2.1.1, or used in other substitution reactions to introduce the 3-phenylpropyl moiety onto a nitrogen-containing nucleophile. This two-step sequence, starting from the alcohol, provides a versatile and reliable pathway to the necessary intermediates for synthesizing the (3-Phenylpropyl)hydrazine core.
The direct alkylation of hydrazine with an alkyl halide, such as 3-phenylpropyl chloride, represents the most atom-economical approach to synthesizing (3-Phenylpropyl)hydrazine. However, this method is fraught with practical challenges, primarily the issue of over-alkylation.
Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. After the initial mono-alkylation to form (3-Phenylpropyl)hydrazine, the product itself remains nucleophilic and can react with additional molecules of the alkyl halide. This leads to a complex mixture of mono-, di-, tri-, and even tetra-substituted hydrazine products, which are often difficult to separate. The direct substitution of free hydrazine with alkyl halides generally requires tedious fractionation of the resulting product mixtures.
To favor the desired mono-alkylated product, the reaction can be performed using a large excess of hydrazine relative to the alkyl halide. This statistical approach increases the probability that an alkyl halide molecule will encounter and react with an un-substituted hydrazine molecule rather than one that has already been alkylated. While this can improve the yield of the mono-substituted product, it necessitates the removal of a large amount of unreacted hydrazine during workup. Despite its apparent simplicity, the lack of selectivity makes direct alkylation a less common choice for the controlled synthesis of pure mono-substituted hydrazines like (3-Phenylpropyl)hydrazine.
Advanced Synthetic Approaches to Substituted (3-Phenylpropyl)hydrazine Analogues
To create analogs of (3-Phenylpropyl)hydrazine with specific functionalities on the aromatic ring or the alkyl chain, more sophisticated synthetic strategies are required. These methods offer greater control over the final molecular architecture.
Several advanced methods allow for the precise introduction of substituents. One of the most powerful techniques is reductive amination (also known as reductive alkylation). masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative, followed by the reduction of the intermediate hydrazone in situ. organic-chemistry.org
To synthesize a (3-Phenylpropyl)hydrazine analogue, one could start with a substituted 3-phenylpropanal (B7769412). Reaction of this aldehyde with hydrazine hydrate forms a hydrazone (C=N bond). This intermediate is then reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation to yield the desired substituted hydrazine. masterorganicchemistry.comkoreascience.kr This method is highly versatile as a wide variety of substituted 3-phenylpropanals can be prepared through established synthetic routes.
Another strategy involves the use of protecting groups to control reactivity. For instance, a mono-protected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine), can be selectively alkylated with a functionalized 3-phenylpropyl halide. The protecting group tempers the nucleophilicity and prevents di-alkylation on the protected nitrogen. After the alkyl group is installed, the protecting group can be removed under specific conditions (e.g., acid treatment for the Boc group) to yield the functionalized mono-substituted hydrazine. This approach provides a high degree of control and is compatible with a wide range of functional groups. organic-chemistry.org
| Method | Description | Key Reagents | Advantages | Limitations |
| Reductive Amination | Reaction of a functionalized 3-phenylpropanal with hydrazine, followed by in situ reduction of the hydrazone intermediate. masterorganicchemistry.comorganic-chemistry.org | Substituted aldehyde, Hydrazine, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | High versatility, good functional group tolerance, one-pot procedures available. organic-chemistry.org | Requires synthesis of the corresponding aldehyde precursor. |
| Alkylation of Protected Hydrazine | N-alkylation of a mono-protected hydrazine (e.g., Boc-hydrazine) with a functionalized 3-phenylpropyl halide, followed by deprotection. organic-chemistry.org | Boc-NHNH₂, Alkyl Halide, Base, Acid (for deprotection) | Excellent control of substitution, prevents over-alkylation, clean reactions. organic-chemistry.org | Multi-step process involving protection and deprotection. |
| Hydrazone Reduction | Formation of a hydrazone from a functionalized ketone (e.g., a substituted 1-phenyl-2-propanone) and hydrazine, followed by reduction of the C=N bond. | Ketone, Hydrazine, LiAlH₄, NaBH₄ | Allows for substitution at the α- or β-position of the alkyl chain. | The reduction of the hydrazone may require strong reducing agents. |
The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. For (3-Phenylpropyl)hydrazine derivatives, chirality can be introduced at the α- or β-positions of the propyl chain.
A prominent strategy for achieving this is the asymmetric hydrogenation of hydrazones . chemistryviews.org This method involves the formation of a prochiral hydrazone from a corresponding ketone (e.g., a substituted 1-phenyl-1-propanone) and a hydrazine. The C=N double bond of the hydrazone is then hydrogenated using a chiral transition-metal catalyst. Catalysts based on noble metals like rhodium, iridium, and ruthenium, as well as more earth-abundant metals like nickel, paired with chiral phosphine (B1218219) ligands, have been developed to achieve high yields and excellent enantioselectivities (er). chemistryviews.orgresearchgate.net This approach directly establishes the chiral center in a highly controlled manner.
Another powerful technique relies on the use of chiral auxiliaries . In this method, a chiral molecule is temporarily attached to the hydrazine starting material. This auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. acs.org For example, a chiral N-amino cyclic carbamate (B1207046) can be used to form a chiral hydrazone. Deprotonation of this hydrazone creates a chiral azaenolate, which then reacts with an electrophile from the less sterically hindered face, leading to the formation of one diastereomer preferentially. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched alkylated hydrazine product. acs.org
| Method | Description | Key Features | Stereocontrol Element |
| Asymmetric Hydrogenation of Hydrazones | A prochiral hydrazone is reduced to a chiral hydrazine using H₂ gas and a chiral metal catalyst. chemistryviews.orgresearchgate.net | Direct, often highly enantioselective, catalytic. | Chiral metal-ligand complex (e.g., Ni-(R,R)-QuinoxP*). chemistryviews.org |
| Chiral Auxiliary-Directed Alkylation | A chiral auxiliary is attached to the hydrazine to direct the stereoselective addition of an alkyl group. acs.org | Stoichiometric use of the chiral auxiliary, forms a diastereomeric intermediate. | Covalently attached chiral molecule. acs.org |
| Enzymatic Reductive Hydrazination | Biocatalytic reduction of a hydrazone or reductive amination of a ketone with hydrazine using an engineered enzyme. researchgate.net | High stereoselectivity, mild reaction conditions (aqueous media, room temp). | Engineered Imine Reductases (IREDs). researchgate.net |
Protecting Group Strategies in the Synthesis of Hydrazine Compounds
The synthesis of substituted hydrazines, including structures analogous to (3-phenylpropyl)hydrazine, presents a significant chemical challenge due to the presence of two nucleophilic nitrogen atoms. This inherent reactivity can lead to a lack of selectivity, resulting in mixtures of N,N- and N,N'-disubstituted products, as well as over-alkylation. To achieve regiocontrol and synthesize specific, desired isomers, the strategic use of protecting groups is indispensable. jocpr.com Protecting groups temporarily mask one of the nitrogen atoms, allowing for selective functionalization of the other. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comnumberanalytics.com
Commonly employed protecting groups in hydrazine synthesis belong to the carbamate and acyl families. These groups modulate the nucleophilicity of the nitrogen atom to which they are attached and can be removed under specific conditions that leave the rest of the molecule intact.
Key Protecting Groups and Their Applications
A new and efficient technique for the introduction of the Boc group involves stirring the hydrazine substrate in molten di-tert-butyl dicarbonate (B1257347) (Boc₂O) without any solvent or catalyst. semanticscholar.org This "green" method is particularly useful for selectively protecting one nitrogen in monosubstituted hydrazines. semanticscholar.org
Below is a table summarizing these key protecting groups and their common cleavage conditions.
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | C₅H₉O₂- | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) |
| Benzyloxycarbonyl | Z or Cbz | C₈H₇O₂- | Hydrogenolysis (e.g., H₂, Pd/C), strong acids |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine) |
| Benzoyl | Bz | C₇H₅O- | Acidic or basic hydrolysis |
Regioselective N-Alkylation
The most straightforward application of protecting groups in hydrazine chemistry is to facilitate regioselective N-alkylation. kirj.ee By protecting one nitrogen atom, the other remains available for substitution. Direct alkylation of N-protected hydrazines is often preferred over reductive alkylation as it reduces the number of reaction steps. kirj.ee
Research has demonstrated that potassium iodide (KI) can effectively catalyze the alkylation of N-protected hydrazines with less reactive alkyl halides, such as benzylic halides and halogenoacetic acid esters. kirj.ee The catalysis proceeds via the in situ generation of more reactive alkyl iodides. kirj.ee This method significantly accelerates the reaction and improves yields compared to non-catalyzed processes. kirj.ee
The following table presents findings from studies on the KI-catalyzed alkylation of various N-protected hydrazines. kirj.ee
| N-Protected Hydrazine | Alkylating Agent | Base | Yield (with KI) | Yield (without KI) |
|---|---|---|---|---|
| Boc-NHNH₂ | 4-Bromobenzyl bromide | DiPEA | 95% | 5% |
| Z-NHNH₂ | 4-Bromobenzyl bromide | DiPEA | 94% | 10% |
| Fmoc-NHNH₂ | Benzyl (B1604629) bromide | 2,4,6-Trimethylpyridine | 92% | 25% |
| Bz-NHNH₂ | Benzyl bromide | 2,4,6-Trimethylpyridine | 85% | 5% |
Strategies for Multis-ubstituted Hydrazines
The synthesis of more complex, multi-substituted hydrazines requires more sophisticated strategies, often involving multiple, orthogonal protecting groups. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.
A notable strategy involves a reagent protected with both a Boc group and a triphenylphosphonium group. acs.org This approach provides a pathway to systematically synthesize multisubstituted hydrazines. acs.org The starting reagent, derived from tert-butyl carbazate and triphenylphosphine (B44618) dibromide, has two NH hydrogens that can be distinguished by the choice of base, allowing for selective, stepwise introduction of different substituents. acs.org The phosphinimine moiety facilitates the introduction of primary alkyl groups. acs.org
The general scheme for this stepwise functionalization is outlined below, demonstrating the versatility of a dual-protection strategy.
| Step | Reagent/Conditions | Transformation |
|---|---|---|
| 1 | BuLi, THF, 0 °C; then R¹X | Selective alkylation at the first nitrogen (N¹) |
| 2 | NaOH/H₂O/CH₂Cl₂ | Hydrolysis of the phosphinimine |
| 3 | R²COX, Pyridine (B92270) | Acylation at the second nitrogen (N²) |
| 4 | R³X, NaOH/K₂CO₃ | Alkylation at the second nitrogen (N²) |
This methodology underscores the power of using combined protecting group strategies to differentiate the reactivity of the two nitrogen atoms in the hydrazine core, enabling precise control over the final substitution pattern. acs.org
Reaction Mechanisms and Chemical Transformations Involving the 3 Phenylpropyl Hydrazine Moiety
Mechanistic Studies of Hydrazone Formation and Subsequent Reactivity
Hydrazone formation is a cornerstone reaction of hydrazine (B178648) derivatives, converting carbonyl compounds into stable C=N bonded structures. These hydrazones can then serve as intermediates in further transformations.
The reaction mechanism can be detailed in the following steps:
Nucleophilic Attack: The process begins with the lone pair of electrons on the terminal, more nucleophilic nitrogen atom of (3-phenylpropyl)hydrazine attacking the electrophilic carbonyl carbon of an aldehyde or ketone. ncert.nic.inorganicchemistrytutor.com This step does not necessarily require prior protonation of the carbonyl, as hydrazine is a potent nucleophile. organicchemistrytutor.com
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom. The result is a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a neutral carbinolamine (or hemiaminal-like) intermediate. organicchemistrytutor.com
Dehydration/Elimination: The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then helps to expel the water molecule, leading to the formation of a C=N double bond and a protonated hydrazone. organicchemistrytutor.com
Deprotonation: A final deprotonation step, often involving a base or solvent molecule, neutralizes the intermediate to yield the final, stable hydrazone product. organicchemistrytutor.com
Table 1: Mechanistic Steps of Hydrazone Formation
| Step | Description | Intermediate Structure |
| 1 | Nucleophilic attack of the terminal nitrogen of (3-phenylpropyl)hydrazine on the carbonyl carbon. | Zwitterionic Tetrahedral Intermediate |
| 2 | Proton transfer to form a neutral carbinolamine intermediate. | Carbinolamine |
| 3 | Protonation of the hydroxyl group followed by elimination of a water molecule. | Protonated Hydrazone |
| 4 | Deprotonation to yield the final hydrazone product. | (3-Phenylpropyl)hydrazone |
The derivatives formed from (3-phenylpropyl)hydrazine, particularly hydrazones, are key intermediates in important reductive transformations. The most notable of these is the Wolff-Kishner reduction, which provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. byjus.comlibretexts.orgpressbooks.pub
The Wolff-Kishner reduction mechanism proceeds as follows: libretexts.orgwikipedia.org
Hydrazone Formation: The initial step is the in situ formation of the (3-phenylpropyl)hydrazone from the target aldehyde or ketone, as described in the previous section. wikipedia.org
Deprotonation: Under strongly basic conditions (e.g., KOH or another alkoxide base) and high temperatures, a weakly acidic N-H proton of the hydrazone is removed. byjus.comlibretexts.org This generates a hydrazone anion.
Tautomerization and N₂ Elimination: The hydrazone anion has a resonance structure that facilitates a double-bond migration. libretexts.orgpressbooks.pub A subsequent deprotonation of the second nitrogen atom leads to the formation of a carbanion and the expulsion of dinitrogen (N₂) gas. This step is thermodynamically driven by the formation of the highly stable N≡N triple bond. libretexts.orgpressbooks.pub
Protonation: The resulting carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to give the final alkane product. byjus.comlibretexts.org
Beyond the Wolff-Kishner reduction, hydrazine derivatives are widely used as hydrogen donors in catalytic transfer hydrogenation processes for the reduction of various functional groups, including nitro compounds and carbon-carbon multiple bonds. organic-chemistry.org
Intramolecular Effects and Reaction Selectivity in (3-Phenylpropyl)hydrazine Derivatives
As an unsymmetrically substituted hydrazine, the reactivity and selectivity of (3-phenylpropyl)hydrazine are governed by a combination of electronic and steric factors. These intramolecular effects dictate the regioselectivity of its reactions.
Regioselectivity of Nucleophilic Attack: (3-Phenylpropyl)hydrazine possesses two nitrogen atoms: a terminal (α) -NH₂ group and an internal (β) -NH- group linked to the phenylpropyl substituent. The terminal -NH₂ group is significantly more nucleophilic and less sterically hindered than the internal nitrogen. acs.orgdtic.mil Consequently, in reactions like hydrazone formation, the nucleophilic attack occurs exclusively from the terminal nitrogen, leading to a single, predictable hydrazone isomer.
Table 2: Factors Influencing Reaction Selectivity and Reactivity
| Factor | Influence on (3-Phenylpropyl)hydrazine Reactions | Rationale |
| Electronic Effects | The electron-donating nature of the alkyl chain can slightly modulate the nucleophilicity of the hydrazine moiety. | Alkyl groups push electron density, influencing the reactivity of the nitrogen atoms. nih.gov |
| Steric Hindrance | The bulk of the 3-phenylpropyl group ensures that the terminal -NH₂ is the primary site of reaction due to lower steric hindrance. acs.orgresearchgate.net | The internal nitrogen is sterically shielded by the substituent, making it a much less accessible nucleophile. |
| Regioselectivity | Reactions with electrophiles (e.g., carbonyls) occur selectively at the terminal -NH₂ group. | The terminal nitrogen is more basic, more nucleophilic, and less sterically encumbered than the internal nitrogen. acs.org |
Analysis of Nitrogen-Nitrogen Bond Cleavage and Rearrangement Reactions
The nitrogen-nitrogen single bond in hydrazine derivatives is relatively weak and susceptible to cleavage under various conditions, leading to the formation of amines or other nitrogen-containing compounds.
Reductive N-N Bond Cleavage: A common transformation is the reductive cleavage of the N-N bond. This can be achieved using several methods:
Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can effectively cleave the N-N bond in hydrazine derivatives to yield amines. rsc.org
Catalytic Hydrogenation: Hydrogenolysis using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method for cleaving the N-N bond, typically affording the corresponding primary amines.
Transition Metal-Catalyzed Cleavage: Ruthenium complexes, such as Ru₃(CO)₁₂, have been shown to catalyze the cleavage of N-N bonds in aryl hydrazines, particularly in the presence of a hydrogen donor like isopropanol. umich.edu
Photocatalytic Cleavage: Modern synthetic methods allow for N-N bond cleavage under mild conditions. For instance, visible-light photocatalysis using ruthenium complexes can effectively cleave the N-N bond in various hydrazine derivatives to produce secondary amines. nih.govthieme-connect.com This method proceeds via the formation of nitrogen radical cations. nih.gov
Table 3: Selected Methods for N-N Bond Cleavage in Hydrazine Derivatives
| Method | Reagents/Conditions | Typical Products | Reference |
| Dissolving Metal Reduction | Sodium (Na) in liquid ammonia (NH₃) | Amines | rsc.org |
| Catalytic Hydrogenation | H₂, Pd/C | Amines | |
| Transition-Metal Catalysis | Ru₃(CO)₁₂, isopropanol | N-acetylated anilines (from aryl hydrazines) | umich.edu |
| Photocatalysis | Ru(bpyrz)₃₂, visible light, air | Secondary amines | nih.govthieme-connect.com |
Derivatization Strategies and Applications in Complex Molecule Construction
Formation of Heterocyclic Scaffolds Utilizing (3-Phenylpropyl)hydrazine and its Analogues
The hydrazine (B178648) group is a classical precursor for the synthesis of nitrogen-containing heterocycles due to its ability to act as a binucleophile. The presence of the 3-phenylpropyl substituent provides specific steric and electronic properties to the resulting heterocyclic systems, influencing their conformation, solubility, and biological interactions.
(3-Phenylpropyl)hydrazine is a key reagent in the synthesis of fused heterocyclic systems, particularly triazoloquinoxalines. A notable synthetic strategy begins with 2,3-dichloroquinoxaline (B139996) to prepare 1-(3-phenylpropyl)-4-(pyridinylmethoxy) eurekaselect.comnih.govnih.govtriazolo[4,3-a]quinoxalines. eurekaselect.comresearchgate.net This multi-step process involves the initial formation of an intermediate by reacting 2,3-dichloroquinoxaline with a suitable nucleophile, followed by the crucial cyclization step with a hydrazide derived from (3-phenylpropyl)hydrazine. researchgate.net
The reaction sequence typically involves the formation of 4-chloro-1-(3-phenylpropyl)- eurekaselect.comnih.govnih.govtriazolo[4,3-a]quinoxaline as a key intermediate. eurekaselect.com This intermediate is then further functionalized, for instance, by nucleophilic substitution of the chlorine atom to introduce various substituents, thereby creating a library of diverse molecules. eurekaselect.comresearchgate.net The incorporation of the 3-phenylpropyl group at the N-1 position of the triazoloquinoxaline core has been shown to be a critical modification for achieving high affinity for certain biological targets, such as adenosine (B11128) receptors. researchgate.net
Table 1: Synthetic Steps for 1-(3-Phenylpropyl)-Substituted Triazoloquinoxalines
| Step | Starting Material | Reagent(s) | Product/Intermediate | Purpose |
|---|---|---|---|---|
| 1 | 2,3-Dichloroquinoxaline | Amino-substituted nucleophile | 2-Chloro-3-substituted-aminoquinoxaline | Introduction of first substituent |
| 2 | 2-Chloro-3-substituted-aminoquinoxaline | 4-Phenylbutyric acid hydrazide | 1-(3-Phenylpropyl)-substituted triazoloquinoxaline | Formation of the fused triazole ring |
This table illustrates a general synthetic pathway based on reported methodologies. researchgate.net
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole (B372694) synthesis, is a fundamental and widely used method for constructing pyrazole rings. mdpi.com (3-Phenylpropyl)hydrazine can be employed in this reaction to yield 1-(3-phenylpropyl)-substituted pyrazoles. The regioselectivity of the condensation can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. mdpi.com
Modern synthetic methods have expanded the toolkit for pyrazole synthesis. These include transition-metal-catalyzed reactions, such as the cycloaddition of hydrazines with alkynes, which offer alternative pathways under mild conditions. organic-chemistry.org Furthermore, one-pot procedures starting from ketones and acid chlorides to generate the 1,3-diketone in situ, followed by condensation with a hydrazine, provide an efficient route to previously inaccessible pyrazoles. researchgate.net
Beyond pyrazoles, (3-phenylpropyl)hydrazine can be used to synthesize a variety of other nitrogen-containing heterocycles. nih.govfrontiersin.org For example, condensation with dicarbonyl compounds or their equivalents can lead to pyridazines. Transition metal-catalyzed C-H activation and annulation reactions directed by the hydrazine group represent an advanced strategy for constructing fused N-heterocyclic systems like indoles and tetrahydrocarbazol-4-ones. researchgate.netresearchgate.net These methods highlight the versatility of hydrazines as synthons for a broad range of heterocyclic structures. researchgate.net
Table 2: General Methods for Heterocycle Synthesis Using Hydrazines
| Heterocycle | Key Precursors | Synthetic Method |
|---|---|---|
| Pyrazoles | 1,3-Diketones | Cyclocondensation (e.g., Knorr synthesis) mdpi.com |
| Pyrazoles | Alkynes | Metal-catalyzed [3+2] cycloaddition organic-chemistry.org |
| Pyridazines | 1,4-Dicarbonyl compounds | Paal-Knorr synthesis |
| Triazoles | Dicarbonyl compounds | Condensation and cyclization enamine.net |
Incorporation of the (3-Phenylpropyl)hydrazine Unit into Advanced Organic Frameworks
The (3-phenylpropyl)hydrazine moiety is not only a tool for building heterocycles but also a valuable component for designing larger, more complex molecules with specific functions.
The structural features of (3-phenylpropyl)hydrazine make it an attractive precursor for molecules designed to interact with biological systems. The phenylpropyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the hydrazine or resulting heterocyclic core can form hydrogen bonds. As demonstrated in the synthesis of triazoloquinoxalines, the inclusion of a 3-phenylpropyl substituent can lead to compounds with high affinity for biological targets like A1 adenosine receptors, making them valuable bioactive scaffolds for drug discovery. researchgate.net
More broadly, the hydrazine functional group itself is a reactive handle that can be used to create chemical probes. Hydrazine-based probes have been developed for activity-based protein profiling (ABPP), where they covalently target enzymes with electrophilic cofactors or intermediates. nih.gov While not specific to (3-phenylpropyl)hydrazine, this principle illustrates the potential for its derivatives to be developed into probes for studying enzyme function. nih.gov The design of fluorescent probes, for instance, can incorporate a hydrazine derivative that binds to a target, causing a detectable change in fluorescence. mdpi.com
In the construction of complex molecules, a convergent synthesis is often more efficient than a linear approach. wikipedia.org This strategy involves synthesizing separate fragments of the target molecule, which are then coupled together in the final stages. wikipedia.org (3-Phenylpropyl)hydrazine and its derivatives are ideal building blocks for such strategies. enamine.netresearchgate.net
For example, in the synthesis of the aforementioned triazoloquinoxaline antagonists, the (3-phenylpropyl)hydrazine-derived portion can be considered one key fragment. researchgate.net This fragment is prepared and then combined with the quinoxaline (B1680401) core, a classic example of a convergent approach. This modularity allows for the independent modification of each piece, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies. The reliability of reactions involving the hydrazine moiety, such as heterocycle formation, makes it a dependable building block in complex synthetic campaigns. enamine.net
Functional Group Interconversions and Targeted Modifications of the (3-Phenylpropyl)hydrazine Structure
To further expand the molecular diversity accessible from (3-phenylpropyl)hydrazine, its structure can be modified through various functional group interconversions (FGIs). These transformations can be performed on the starting material or at later stages of a synthetic sequence.
The aromatic phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation and acylation, to introduce substituents that can alter the molecule's electronic properties or provide additional points for derivatization. solubilityofthings.com The propyl chain offers sites for modification, although these reactions are often less selective.
The hydrazine moiety is the most reactive part of the molecule. It can be acylated to form hydrazides or undergo condensation with aldehydes and ketones to form hydrazones. mdpi.com These hydrazones are stable intermediates that can be carried through subsequent synthetic steps or can themselves be part of a larger bioactive scaffold. mdpi.com The nitrogen atoms of the hydrazine can also be protected, for instance, with a Boc group, to moderate their reactivity during other transformations on the molecule. The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the strategic construction of complex molecules from simpler precursors. fiveable.mevanderbilt.edu
Table 3: Potential Functional Group Modifications on (3-Phenylpropyl)hydrazine
| Molecular Part | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group |
| Phenyl Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ketone |
| Hydrazine Moiety | Acylation | Acyl chloride, base | Hydrazide |
| Hydrazine Moiety | Condensation | Aldehyde or Ketone | Hydrazone |
Spectroscopic and Analytical Characterization in Structural Elucidation of 3 Phenylpropyl Hydrazine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of (3-Phenylpropyl)hydrazine hydrochloride, distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the protons of the hydrazine (B178648) moiety are expected. The aromatic protons typically appear in the downfield region (δ 7.1-7.3 ppm) as a multiplet, reflecting the electronic environment of the benzene (B151609) ring. The three methylene (B1212753) groups (-CH2-) of the propyl chain would present as distinct signals. The methylene group attached to the phenyl ring (benzylic protons) is expected around δ 2.6 ppm, likely as a triplet. The central methylene group would appear further upfield, around δ 1.9 ppm, as a quintet due to coupling with its neighboring methylene protons. The methylene group attached to the hydrazine nitrogen is anticipated at approximately δ 3.0 ppm, also as a triplet. The protons on the hydrazine group (-NH-NH2) would likely appear as broad singlets and their chemical shift can be variable.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group would show characteristic signals in the aromatic region (δ 125-142 ppm). The three aliphatic carbons of the propyl chain are expected in the upfield region, with the benzylic carbon appearing around δ 32 ppm, the central carbon near δ 30 ppm, and the carbon attached to the nitrogen at approximately δ 50 ppm.
Table 1: Predicted ¹H NMR Spectral Data for (3-Phenylpropyl)hydrazine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (C₆H₅) | 7.10 - 7.30 | Multiplet | 5H |
| Propyl (-CH₂-CH₂-CH₂-N) | 2.60 - 2.70 | Triplet | 2H |
| Propyl (-CH₂-CH₂-CH₂-N) | 1.85 - 1.95 | Quintet | 2H |
| Propyl (-CH₂-CH₂-CH₂-N) | 2.95 - 3.05 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for (3-Phenylpropyl)hydrazine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C-ipso) | ~141 |
| Phenyl (C-ortho, meta, para) | 125 - 129 |
| Propyl (C₆H₅-CH₂) | ~32 |
| Propyl (-CH₂-CH₂-CH₂-) | ~30 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. The molecular formula for this compound is C9H15ClN2, with a molecular weight of 186.68 g/mol . americanelements.comaaronchem.com In mass spectral analysis, often performed on the free base (C9H14N2, M.W. 150.22), the molecular ion peak (M+) would be expected at m/z 150.
The fragmentation of (3-Phenylpropyl)hydrazine is predictable based on the behavior of similar aromatic and amine compounds. A primary fragmentation pathway involves the cleavage of the C-C bond beta to the phenyl group, which is a benzylic cleavage. This would result in the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation. For a related compound, phenelzine (B1198762) ((2-phenylethyl)hydrazine), a major fragment is observed at m/z 106, corresponding to the loss of the hydrazine side chain. ijpda.orgresearchgate.net A prominent fragmentation pathway for (3-Phenylpropyl)hydrazine would be the cleavage between the first and second carbons of the propyl chain, leading to the formation of a highly stable benzyl cation (C7H7+) at m/z 91. Another significant fragmentation would be the cleavage of the N-N bond, a common fragmentation for hydrazine derivatives.
Table 3: Predicted Mass Spectrometry Fragmentation Data for (3-Phenylpropyl)hydrazine
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 150 | Molecular Ion [M]+ | [C₉H₁₄N₂]⁺ |
| 119 | [M - NHNH₂]⁺ | [C₉H₁₁]⁺ |
| 91 | [Benzyl Cation]⁺ | [C₇H₇]⁺ |
| 77 | [Phenyl Cation]⁺ | [C₆H₅]⁺ |
Advanced Spectroscopic Techniques for Conformational and Electronic Structure Investigations (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the conjugated π-electron systems. For this compound, the primary chromophore is the phenyl group.
The UV-Vis spectrum is expected to show absorptions characteristic of a monosubstituted benzene ring. These typically include a strong absorption band, known as the E2-band, at around 210 nm, and a weaker, fine-structured band, the B-band, around 260 nm. tandfonline.com These absorptions arise from π → π* electronic transitions within the aromatic ring. The hydrazine group, acting as an auxochrome, may cause a slight shift in the position (bathochromic or red shift) and intensity (hyperchromic effect) of these absorption bands compared to unsubstituted alkylbenzenes. The analysis of hydrazine and its derivatives often utilizes UV-Vis spectroscopy for quantification. researchgate.netresearchgate.net
Table 4: Predicted UV-Vis Absorption Data for (3-Phenylpropyl)hydrazine
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|---|
| E2-Band | ~210 | π → π* | Phenyl Ring |
Structure Activity Relationship Sar Studies in Chemical Probe Design
Correlating Structural Modifications of (3-Phenylpropyl)hydrazine Analogues with Chemical Reactivity and Binding Interactions
The chemical reactivity and binding interactions of (3-Phenylpropyl)hydrazine analogues are intricately linked to their molecular architecture. Studies on related compounds, such as phenelzine (B1198762) (phenylethylhydrazine), provide a valuable framework for understanding these relationships. The primary points of modification on the (3-Phenylpropyl)hydrazine scaffold are the phenyl ring, the propyl chain, and the hydrazine (B178648) moiety.
Phenyl Ring Modifications: Substituents on the phenyl ring can significantly alter the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density on the ring, potentially influencing cation-π interactions with target proteins. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can decrease electron density and may participate in other types of interactions, such as halogen bonding or dipole-dipole interactions. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and can impact the molecule's ability to fit into a binding pocket.
Alkyl Chain Modifications: The length and rigidity of the alkyl chain connecting the phenyl ring and the hydrazine group are crucial for optimal positioning within a binding site. In the case of (3-Phenylpropyl)hydrazine, the propyl chain provides a degree of flexibility. Shortening or lengthening this chain can alter the molecule's ability to span the distance between different interaction points on a target protein. For instance, studies on phenethylamine (B48288) derivatives have shown that the length of the alkyl chain can significantly impact biological activity. wikipedia.org Introducing rigidity into the chain, for example, through the incorporation of a cyclopropyl (B3062369) group, can lock the molecule into a specific conformation, which may either enhance or diminish its binding affinity depending on the target's topology.
Hydrazine Moiety Modifications: The hydrazine group is a key functional component, often responsible for the molecule's reactivity, particularly in the context of enzyme inhibition. Acylation or alkylation of one or both nitrogen atoms of the hydrazine can have a profound effect on its nucleophilicity and its ability to form covalent bonds with targets. For example, mono-acylation of phenelzine derivatives has been shown to be critical for their activity as monoamine oxidase (MAO) inhibitors, with the N1-position being essential for activity. researchgate.net The nature of the substituent on the hydrazine nitrogen can also influence the compound's selectivity for different enzyme isoforms.
The following interactive table summarizes the expected impact of various structural modifications on the chemical reactivity and binding interactions of (3-Phenylpropyl)hydrazine analogues, based on established SAR principles from related compounds.
| Modification Site | Type of Modification | Predicted Effect on Reactivity/Binding | Rationale |
| Phenyl Ring | Introduction of Electron-Donating Groups (e.g., -OCH₃) | Potential enhancement of cation-π interactions. | Increased electron density on the aromatic ring. |
| Phenyl Ring | Introduction of Electron-Withdrawing Groups (e.g., -Cl) | May introduce new interactions like halogen bonding. | Alters the electronic landscape of the phenyl ring. |
| Alkyl Chain | Lengthening or Shortening | Alters the spatial relationship between the phenyl ring and hydrazine, impacting fit in the binding pocket. | The chain acts as a spacer to position key functional groups. |
| Alkyl Chain | Introduction of Rigidity (e.g., cyclopropyl group) | Restricts conformational flexibility, potentially leading to higher affinity if the rigid conformation is optimal for binding. | Reduces the entropic penalty of binding. |
| Hydrazine Moiety | N-Alkylation | May alter selectivity and potency by influencing steric and electronic properties. | Substituents on the nitrogen can interact with specific residues in the binding site. |
| Hydrazine Moiety | N-Acylation | Can be critical for covalent bond formation with certain enzyme targets. | The acyl group can act as a leaving group or participate in the reaction mechanism. |
Rational Design Principles for Modulating Specific Chemical Interactions through Structural Variation
The rational design of chemical probes based on the (3-Phenylpropyl)hydrazine scaffold involves a strategic approach to modifying the molecule to achieve desired chemical interactions with a target. This process is guided by an understanding of the target's structure and the principles of molecular recognition.
One key principle is the optimization of hydrophobic interactions . The phenylpropyl group of (3-Phenylpropyl)hydrazine provides a significant hydrophobic character. This can be modulated by adding hydrophobic substituents to the phenyl ring or by altering the length of the alkyl chain. For instance, increasing the length of the alkyl chain can enhance van der Waals interactions within a hydrophobic pocket of a target protein. nih.gov
Another important aspect is the introduction of specific hydrogen bond donors and acceptors . The hydrazine moiety itself contains hydrogen bond donors. The strategic placement of functional groups, such as hydroxyl or amide groups, on the phenyl ring or as substituents on the hydrazine nitrogen, can create new hydrogen bonding opportunities with specific amino acid residues in a target's active site, thereby increasing binding affinity and selectivity.
The concept of bioisosteric replacement is also a powerful tool in the rational design of hydrazine derivatives. This involves replacing a functional group with another that has similar physical and chemical properties, but which may lead to improved potency, selectivity, or metabolic stability. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to fine-tune interactions.
Furthermore, the design of irreversible inhibitors often relies on the inherent reactivity of the hydrazine group. By understanding the mechanism of action of enzymes like monoamine oxidases, it is possible to design hydrazine derivatives that form a stable covalent bond with the enzyme's cofactor or an active site residue. nih.gov This often involves the enzyme's catalytic machinery activating the hydrazine to a more reactive species.
The following table outlines some rational design principles and their application to the modification of (3-Phenylpropyl)hydrazine.
| Design Principle | Structural Modification Example | Targeted Chemical Interaction | Desired Outcome |
| Enhance Hydrophobicity | Add a t-butyl group to the phenyl ring | Increased van der Waals interactions | Improved binding in a hydrophobic pocket |
| Introduce Hydrogen Bonding | Add a hydroxyl group to the para-position of the phenyl ring | Formation of a specific hydrogen bond with a polar residue | Increased affinity and selectivity |
| Bioisosteric Replacement | Replace the phenyl ring with a pyridine ring | Modulate electronic properties and introduce potential for hydrogen bonding with the nitrogen atom | Altered binding mode and potentially improved solubility |
| Covalent Inhibition | Design a hydrazine that is a substrate for enzymatic oxidation | Formation of a reactive intermediate that covalently modifies the enzyme | Irreversible and potent inhibition |
Computational Chemistry Approaches in SAR Elucidation for Hydrazine Derivatives
Computational chemistry provides invaluable tools for understanding the structure-activity relationships of hydrazine derivatives at a molecular level, guiding the rational design of new compounds.
Molecular Docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. researchgate.netnih.gov For (3-Phenylpropyl)hydrazine analogues, docking studies can reveal how different substituents on the phenyl ring or modifications to the alkyl chain affect the compound's orientation and interactions with key amino acid residues. This information can help to explain observed SAR trends and to prioritize the synthesis of new analogues with predicted improved binding.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comjppres.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of (3-Phenylpropyl)hydrazine analogues with known activities, a QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and reactivity of molecules. For hydrazine derivatives, DFT can be used to calculate properties such as bond dissociation energies, ionization potentials, and the distribution of electron density. researchgate.net This can provide insights into the mechanism of action of these compounds, for example, by elucidating the steps involved in their oxidation by an enzyme and the formation of a reactive intermediate.
These computational approaches are often used in concert to provide a comprehensive understanding of the SAR of hydrazine derivatives. For instance, docking can provide a starting point for more computationally intensive methods like molecular dynamics simulations, which can be used to study the stability of the ligand-protein complex over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
